molecular formula C8H7FN2O B8609086 (6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol

(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol

Cat. No. B8609086
M. Wt: 166.15 g/mol
InChI Key: CROFXSZUJRLAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658646B2

Procedure details

In a round-bottomed flask, 6-fluoro-imidazo[1,5-a]pyridine-3-carboxylic acid methyl ester (223 mg, 1.15 mmol) was dissolved in THF (7 ml). The solution was cooled to 0° C. and lithium aluminum hydride (1.0 M in THF, 1.4 ml, 1.4 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1.5 h then sodium sulfate decahydrate was carefully added. When gas evolution had ceased, the ice bath was removed, sodium sulfate was added and the mixture was stirred vigorously for 30 min at room temperature. The suspension was filtered over Celite and rinsed with ethyl acetate and methanol. The filtrate was concentrated to give 225 mg of (6-fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol as a brown solid which was used without further purification.
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:9]2[CH:10]=[C:11]([F:14])[CH:12]=[CH:13][C:8]2=[CH:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:14][C:11]1[CH:12]=[CH:13][C:8]2[N:9]([C:5]([CH2:3][OH:2])=[N:6][CH:7]=2)[CH:10]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
223 mg
Type
reactant
Smiles
COC(=O)C1=NC=C2N1C=C(C=C2)F
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
sodium sulfate was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 30 min at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over Celite
WASH
Type
WASH
Details
rinsed with ethyl acetate and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=CC=2N(C1)C(=NC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: CALCULATEDPERCENTYIELD 117.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.